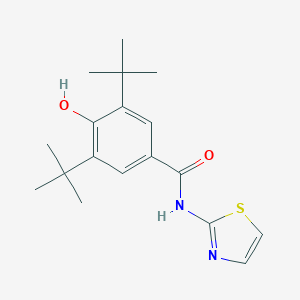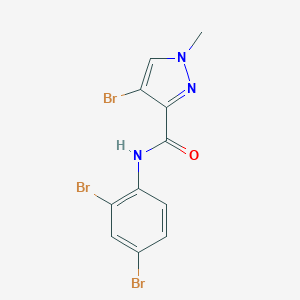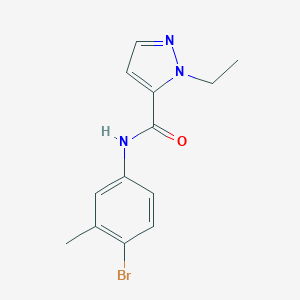
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DTTB is a synthetic compound that belongs to the class of benzamides and thiazoles.
Mécanisme D'action
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its target substrates, thereby disrupting cellular signaling pathways. The selectivity of this compound for certain PTPs is thought to be due to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and promote insulin signaling. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in mice, suggesting its potential as a treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its selective inhibition of certain PTPs. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide. One area of interest is the development of this compound analogs with improved selectivity and potency for specific PTPs. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
Méthodes De Synthèse
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 3,5-di-tert-butyl-4-hydroxybenzoic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization, yielding this compound as a white crystalline powder.
Applications De Recherche Scientifique
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic properties, particularly for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways and are implicated in various diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit certain PTPs, making it a promising candidate for the development of new drugs.
Propriétés
| 57844-06-1 | |
Formule moléculaire |
C18H24N2O2S |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H24N2O2S/c1-17(2,3)12-9-11(10-13(14(12)21)18(4,5)6)15(22)20-16-19-7-8-23-16/h7-10,21H,1-6H3,(H,19,20,22) |
Clé InChI |
FQWVVMGMCGXFKB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=NC=CS2 |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)


![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)




![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
